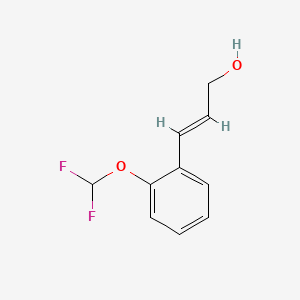amine](/img/structure/B13613888.png)
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound has been studied for its potential as an anti-inflammatory agent. It has shown promise in modulating histamine receptors, which are involved in various inflammatory processes .
Medicine: In medicine, benzofuran derivatives, including this compound, are being explored for their anti-cancer properties. Studies have shown that certain derivatives can inhibit cancer cell growth and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine involves its interaction with molecular targets such as histamine receptors. By binding to these receptors, the compound can modulate various signaling pathways involved in inflammation and other biological processes . The exact pathways and molecular targets may vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but differs in the substitution pattern.
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the heterocyclic ring.
Indole derivatives: Structurally similar but contain a nitrogen atom in the heterocyclic ring.
Uniqueness: What sets 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11/h3-6,8,11-12H,7H2,1-2H3 |
Clave InChI |
AVSQIJPHZOZDKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC2=CC=CC=C2O1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
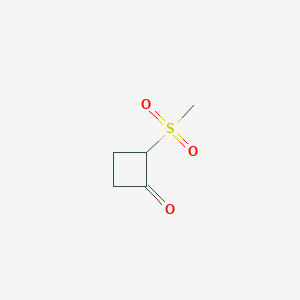

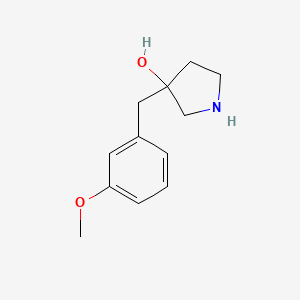
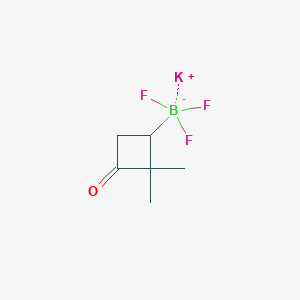
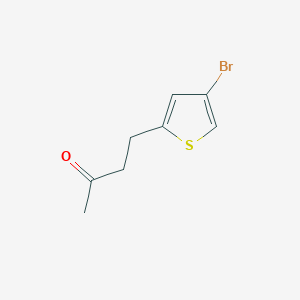
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)

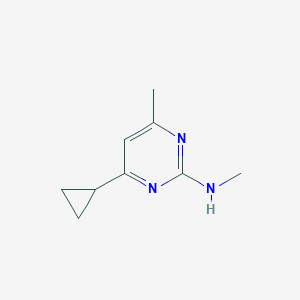
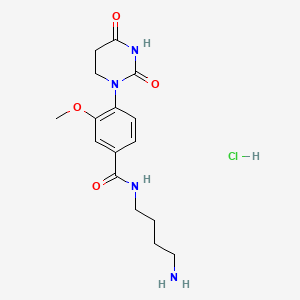
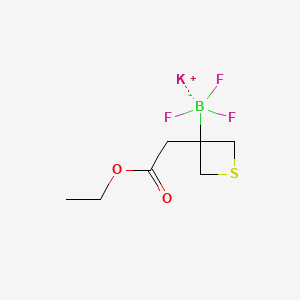
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
